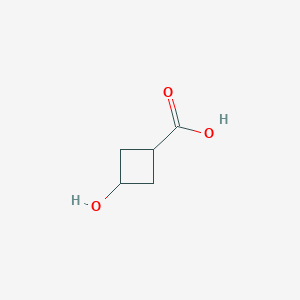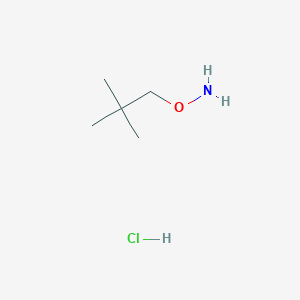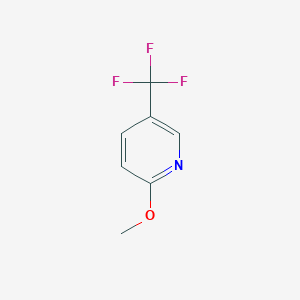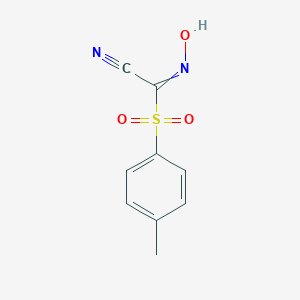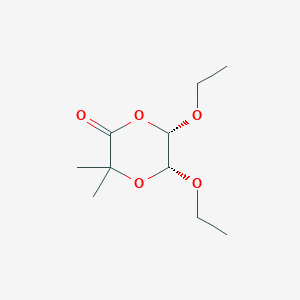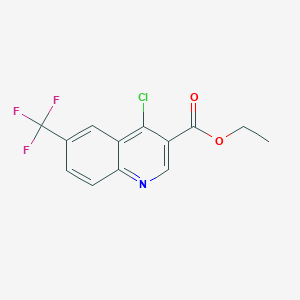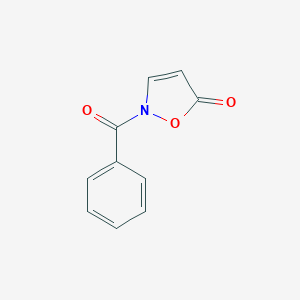
2-Benzoylisoxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylisoxazol-5(2H)-one, also known as BIC, is a heterocyclic compound that has been used in various scientific research studies due to its unique chemical properties. The compound is a derivative of isoxazole and has been found to possess numerous biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Benzoylisoxazol-5(2H)-one involves the inhibition of various enzymes and proteins, resulting in the modulation of various cellular processes. 2-Benzoylisoxazol-5(2H)-one has been found to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by 2-Benzoylisoxazol-5(2H)-one results in the suppression of inflammation. 2-Benzoylisoxazol-5(2H)-one has also been found to inhibit PKC, a protein involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-Benzoylisoxazol-5(2H)-one results in the suppression of cancer cell growth. Additionally, 2-Benzoylisoxazol-5(2H)-one has been found to inhibit HDAC, an enzyme involved in the regulation of gene expression. The inhibition of HDAC by 2-Benzoylisoxazol-5(2H)-one results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Effets Biochimiques Et Physiologiques
2-Benzoylisoxazol-5(2H)-one has been found to possess various biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of gene expression. 2-Benzoylisoxazol-5(2H)-one has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its unique chemical properties, its ability to inhibit various enzymes and proteins, and its potential for drug development. However, the limitations of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its toxicity at high concentrations, its limited solubility in water, and its potential for off-target effects.
Orientations Futures
For the study of 2-Benzoylisoxazol-5(2H)-one include the development of more potent analogs with improved pharmacological properties, the investigation of its potential for the treatment of various diseases, including cancer and viral infections, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for the production of 2-Benzoylisoxazol-5(2H)-one and its analogs may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-Benzoylisoxazol-5(2H)-one involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Benzoylisoxazol-5(2H)-one.
Applications De Recherche Scientifique
2-Benzoylisoxazol-5(2H)-one has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and histone deacetylase (HDAC). These activities make 2-Benzoylisoxazol-5(2H)-one a promising candidate for drug development in the treatment of various diseases.
Propriétés
Numéro CAS |
174902-45-5 |
|---|---|
Nom du produit |
2-Benzoylisoxazol-5(2H)-one |
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-benzoyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
AUPHWSUOVJCCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
Synonymes |
5(2H)-Isoxazolone, 2-benzoyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



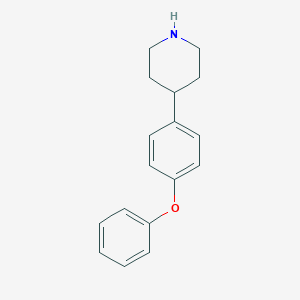
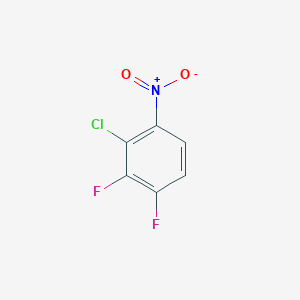
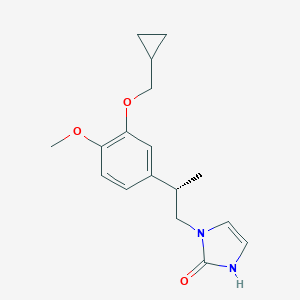
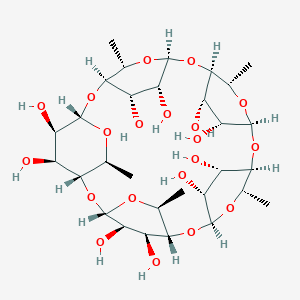
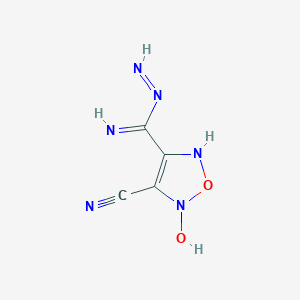
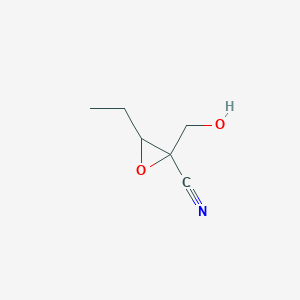
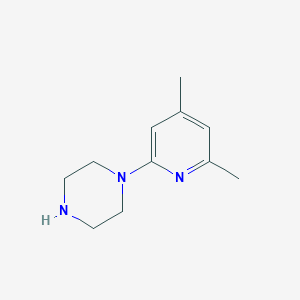
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
